6-Bromo-4,4-dimethylthiochroman 1,1-dioxide
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Overview
Description
6-Bromo-4,4-dimethylthiochroman is an important intermediate in the preparation of some medicines, for example, tazarotene, SSRT5 antagonists, and RAR-γ retinoid receptors . It has a molecular weight of 257.19 .
Synthesis Analysis
The synthesis of 6-bromo-4,4-dimethylthiochroman has attracted much attention. It was first synthesized from benzenethiol and 1-bromo-3-methylbut-2-ene, which undergo cyclization and bromination . A few years later, a new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes . Recently, a one-pot method of preparation of 6-bromo-4,4-dimethylthiochroman was found which starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization .Molecular Structure Analysis
The IUPAC name for 6-Bromo-4,4-dimethylthiochroman is the same, and its InChI code is 1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 .Chemical Reactions Analysis
The crucial connection between the three steps in the one-pot synthesis method is that the byproducts in the first two steps are used as the catalyst in the third step . This approach is of low consumption and low pollution .Physical and Chemical Properties Analysis
6-Bromo-4,4-dimethylthiochroman is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrothiochromene 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c1-11(2)5-6-15(13,14)10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJDQGRFLFVADP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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